(Z)-3-methyl-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
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Overview
Description
(Z)-3-methyl-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a complex organic compound with a unique structure that includes a thioxothiazolidin ring, a pyrrole moiety, and a butanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-methyl-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid typically involves multi-step organic reactions. One common route includes the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with 3-methyl-2-thioxothiazolidin-4-one under basic conditions to form the intermediate. This intermediate is then subjected to further reactions to introduce the butanoic acid side chain.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the thioxothiazolidin ring, potentially converting it into a more reduced form.
Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the pyrrole and thioxothiazolidin rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole N-oxide derivatives, while reduction could produce thioxothiazolidin-2-one derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound’s potential bioactivity is of interest. Studies may focus on its interaction with biological macromolecules and its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests possible applications in the development of anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (Z)-3-methyl-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with specific molecular targets. The pyrrole and thioxothiazolidin rings may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(5-Cyano-1-methyl-1H-pyrrol-2-yl)boronic acid: Similar in having a pyrrole moiety but differs in the presence of a boronic acid group.
5-Bromo-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylene]nicotinohydrazide: Shares the pyrrole and methylene linkage but has a different core structure.
Properties
Molecular Formula |
C14H16N2O3S2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-methyl-2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C14H16N2O3S2/c1-8(2)11(13(18)19)16-12(17)10(21-14(16)20)7-9-5-4-6-15(9)3/h4-8,11H,1-3H3,(H,18,19)/b10-7- |
InChI Key |
SENGJYWBFIKNOC-YFHOEESVSA-N |
Isomeric SMILES |
CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=CC=CN2C)/SC1=S |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=CN2C)SC1=S |
Origin of Product |
United States |
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